An In-Depth Spectroscopic Guide to 3-Phenyl-tetrahydrofuran: Unraveling Molecular Structure through NMR, IR, and MS Data
An In-Depth Spectroscopic Guide to 3-Phenyl-tetrahydrofuran: Unraveling Molecular Structure through NMR, IR, and MS Data
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-phenyl-tetrahydrofuran. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. By delving into the causality behind spectral features, this guide serves as a practical reference for the structural elucidation of substituted heterocyclic compounds.
Introduction: The Structural Significance of 3-Phenyl-tetrahydrofuran
3-Phenyl-tetrahydrofuran is a heterocyclic compound featuring a five-membered saturated ether ring (tetrahydrofuran) substituted with a phenyl group at the 3-position. This structural motif is of interest in medicinal chemistry and materials science. The precise characterization of such molecules is paramount, and spectroscopic techniques provide the necessary tools for unambiguous identification and structural verification. This guide will walk through the theoretical analysis of its mass spectrum, infrared spectrum, and nuclear magnetic resonance spectra to build a complete picture of its molecular architecture.
Mass Spectrometry (MS): Deconstructing the Molecule
Electron Ionization Mass Spectrometry (EI-MS) provides critical information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structural components.
Principles and Expected Fragmentation
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of 3-phenyl-tetrahydrofuran is dictated by the stability of the resulting carbocations and radical species. Key fragmentation pathways for ethers involve α-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage of the C-O bond.[1] The presence of the phenyl group introduces pathways involving the formation of stable benzylic cations.[2]
The molecular formula of 3-phenyl-tetrahydrofuran is C₁₀H₁₂O, giving it a molecular weight of 148.20 g/mol .[3] The mass spectrum is expected to show a molecular ion peak at m/z = 148.
Predicted Fragmentation Pathway for 3-Phenyl-tetrahydrofuran:
Caption: Predicted EI-MS Fragmentation of 3-Phenyl-tetrahydrofuran.
Summary of Expected Mass Spectrometry Data
| m/z | Proposed Fragment | Structural Formula | Notes |
| 148 | Molecular Ion | [C₁₀H₁₂O]⁺• | Corresponds to the molecular weight of the compound. |
| 133 | [M - CH₃]⁺ | [C₉H₉O]⁺ | Loss of a methyl radical, likely from a rearranged intermediate. |
| 104 | [M - C₂H₄O]⁺• | [C₈H₈]⁺• | Loss of ethylene oxide, indicative of a retro-Diels-Alder type fragmentation of the THF ring. This fragment corresponds to styrene radical cation. |
| 91 | Tropylium Ion | [C₇H₇]⁺ | A common, highly stable fragment from compounds containing a benzyl moiety. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of a hydrogen molecule from the tropylium ion. |
| 71 | Tetrahydrofuranyl Cation | [C₄H₇O]⁺ | Cleavage of the bond between the phenyl group and the THF ring. |
Experimental Protocol: Acquiring an EI-Mass Spectrum
-
Sample Preparation: Dissolve a small amount of 3-phenyl-tetrahydrofuran in a volatile organic solvent, such as methanol or dichloromethane.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-200.
-
-
Data Acquisition: Inject the sample into the mass spectrometer. The instrument will vaporize the sample, ionize the molecules, and separate the resulting fragments based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Principles and Expected Absorptions
The IR spectrum of 3-phenyl-tetrahydrofuran is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring, the C-H bonds of the aliphatic tetrahydrofuran ring, and the C-O-C ether linkage.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The C-H stretching vibrations of the CH₂ and CH groups in the tetrahydrofuran ring are expected to appear just below 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch: The stretching of the carbon-carbon double bonds in the phenyl ring usually results in one or more sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O-C Ether Stretch: The most characteristic absorption for an ether is the strong C-O-C stretching band, which for cyclic ethers like tetrahydrofuran, typically appears in the 1050-1150 cm⁻¹ range.
-
Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the monosubstituted phenyl ring are expected to show strong absorptions in the 690-770 cm⁻¹ region.
Summary of Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3000-3100 | Medium-Weak | C-H Stretch | Aromatic |
| 2850-3000 | Medium | C-H Stretch | Aliphatic (CH, CH₂) |
| 1450-1600 | Medium-Sharp | C=C Stretch | Aromatic Ring |
| 1050-1150 | Strong | C-O-C Stretch | Ether |
| 690-770 | Strong | C-H Out-of-Plane Bend | Monosubstituted Aromatic |
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation: For a liquid sample like 3-phenyl-tetrahydrofuran, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record a background spectrum of the empty salt plates or clean ATR crystal. Then, record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the connectivity of atoms can be established.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-phenyl-tetrahydrofuran is expected to be complex due to the presence of a chiral center at the 3-position, which renders the adjacent methylene protons diastereotopic. This means that the two protons on C2 and the two protons on C4 are in different chemical environments and will have different chemical shifts and will couple to each other.
Predicted ¹H NMR Signal Assignments:
Caption: Predicted ¹H NMR Data for 3-Phenyl-tetrahydrofuran.
-
Aromatic Protons (5H): These protons will appear as a complex multiplet in the downfield region of the spectrum, typically between 7.2 and 7.4 ppm.
-
Methylene Protons at C2 and C5 (4H): The protons on the carbons adjacent to the oxygen atom will be deshielded and are expected to appear as complex multiplets between 3.7 and 4.2 ppm. The protons on C2 will be diastereotopic and will likely show geminal and vicinal coupling. The same applies to the protons on C5.
-
Methine Proton at C3 (1H): This proton, being attached to the carbon bearing the phenyl group and a chiral center, will appear as a multiplet, likely between 3.0 and 3.5 ppm.
-
Methylene Protons at C4 (2H): These protons are also diastereotopic and will appear as a complex multiplet further upfield, around 2.0-2.5 ppm.
Key ¹H-¹H Spin-Spin Couplings:
Caption: Key ¹H-¹H Couplings in the Tetrahydrofuran Ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 3-phenyl-tetrahydrofuran is expected to show a total of 8 signals, as the two pairs of meta and ortho carbons in the phenyl ring are chemically equivalent due to free rotation around the C-C single bond.
Summary of Expected ¹³C NMR Chemical Shift Data
| Carbon(s) | Approx. δ (ppm) | Notes |
| C-ipso | 140-145 | Quaternary carbon attached to the THF ring. |
| C-ortho | 128-130 | Aromatic CH. |
| C-meta | 127-129 | Aromatic CH. |
| C-para | 125-127 | Aromatic CH. |
| C-2 | 68-72 | Aliphatic CH₂ adjacent to oxygen. |
| C-5 | 67-71 | Aliphatic CH₂ adjacent to oxygen. |
| C-3 | 40-45 | Aliphatic CH bearing the phenyl group. |
| C-4 | 30-35 | Aliphatic CH₂. |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-phenyl-tetrahydrofuran in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex multiplets.
-
Experiments: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
-
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the data. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Integrated Spectroscopic Analysis: A Cohesive Structural Proof
The power of spectroscopic analysis lies in the combination of data from multiple techniques to arrive at an unambiguous structure.
-
MS confirms the molecular weight of 148 and suggests the presence of a phenyl group (fragments at m/z 91 and 77) and a tetrahydrofuran ring (loss of C₂H₄O).
-
IR indicates the presence of an aromatic ring (C-H stretch > 3000 cm⁻¹, C=C stretch at 1450-1600 cm⁻¹) and an ether linkage (strong C-O-C stretch around 1100 cm⁻¹), while the absence of strong absorptions around 1700 cm⁻¹ and 3300 cm⁻¹ rules out carbonyl and hydroxyl groups, respectively.
-
NMR provides the detailed connectivity. The ¹H NMR shows the expected number of aromatic and aliphatic protons, and the complexity of the aliphatic signals is consistent with the diastereotopicity introduced by the chiral center at C3. The ¹³C NMR shows the correct number of carbon signals for the proposed structure.
Together, these three spectroscopic techniques provide a complementary and self-validating dataset that unequivocally confirms the structure of 3-phenyl-tetrahydrofuran.
Conclusion
The spectroscopic analysis of 3-phenyl-tetrahydrofuran provides a clear illustration of how modern analytical techniques are employed to elucidate molecular structures. The predictable fragmentation in mass spectrometry, the characteristic functional group absorptions in infrared spectroscopy, and the detailed conformational and connectivity information from nuclear magnetic resonance spectroscopy all contribute to a comprehensive and confident structural assignment. This guide serves as a foundational reference for scientists engaged in the synthesis and characterization of related heterocyclic compounds.
References
-
LibreTexts. (2023). 18.8: Spectroscopy of Ethers. [Link]
-
LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
PubChem. 3-Phenyl-tetrahydrofuran. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST. Chemistry WebBook. [Link]
-
Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. [Link]
-
LibreTexts. (2024). 5.4: Types of Protons. [Link]
-
Chemguide. Mass Spectra - Fragmentation Patterns. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. [Link]
-
NIST. Tetrahydrofuran. [Link]
-
ResearchGate. Experimental IR spectra of tetrahydrofuran. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. [Link]
-
HNMR Practice 1 - OpenOChem Learn. [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
NIST. Tetrahydrofuran. [Link]
-
ResearchGate. Experimental IR spectra of tetrahydrofuran. [Link]
-
LibreTexts. (2023). NMR - Interpretation. [Link]
-
Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
